3-(2-Bromophenyl)piperidine hydrochloride

Description

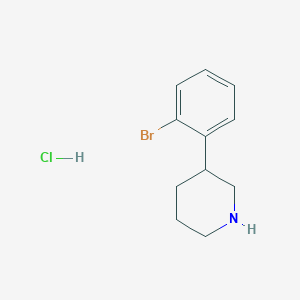

3-(2-Bromophenyl)piperidine hydrochloride is a halogenated piperidine derivative characterized by a bromine atom at the ortho position of the phenyl ring attached to the piperidine nitrogen.

Properties

IUPAC Name |

3-(2-bromophenyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGAQUWIYRKZTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)piperidine hydrochloride typically involves the reaction of 2-bromobenzyl chloride with piperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the piperidine nitrogen attacks the electrophilic carbon of the bromobenzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base such as sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)piperidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromophenyl group to other functional groups, such as phenyl or alkyl groups.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dehalogenated or alkylated derivatives. Substitution reactions can result in a variety of substituted phenylpiperidines.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that 3-(2-Bromophenyl)piperidine hydrochloride exhibits significant anticancer properties by modulating critical signaling pathways such as STAT-3, NF-κB, and PI3K/Akt. These pathways are essential for regulating cell proliferation and apoptosis, making the compound a candidate for further drug development against various cancers.

- Neuropharmacology : The compound has been investigated for its potential neuroprotective effects. Studies suggest it may influence neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

2. Organic Synthesis

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. It is utilized in the development of various drug candidates due to its versatile reactivity .

Biological Studies

1. Antimicrobial Properties

- Preliminary studies have shown that this compound possesses antimicrobial and antifungal activities, indicating its potential use in developing new antimicrobial agents.

2. Mechanistic Studies

- Interaction studies are ongoing to understand how this compound binds to specific receptors and enzymes within biological systems. These studies aim to elucidate its mechanism of action, particularly concerning its anticancer properties.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the efficacy of this compound against breast cancer cell lines. The compound demonstrated an IC value indicating significant inhibition of cell proliferation, suggesting potential as a therapeutic agent .

Case Study 2: Neuropharmacological Assessment

Research investigating the neuroprotective effects of this compound found that it could reduce oxidative stress markers in neuronal cells, supporting its role in neuroprotection .

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)piperidine hydrochloride depends on its specific application and the biological or chemical context in which it is used. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to various biochemical effects. The bromophenyl group can enhance the compound’s binding affinity and specificity for certain targets, while the piperidine ring can modulate its overall pharmacokinetic properties.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-(2-Bromophenyl)piperidine hydrochloride and its analogs:

| Compound Name | Structural Features | Molecular Weight (g/mol) | Key Substituents | Notable Properties | References |

|---|---|---|---|---|---|

| This compound | Ortho-bromo on phenyl, direct piperidine link | ~276.6 (estimated) | Bromine (ortho) | High lipophilicity; potential CNS activity | [17, 20] |

| 3-(2-Bromo-4-ethylphenoxy)piperidine HCl | Phenoxy bridge, ethyl at para position | 320.65 | Ethyl (para), bromo (ortho), oxygen | Increased solubility due to ether bond | [1, 6, 17] |

| 4-(4-Bromophenyl)piperidine hydrochloride | Bromo at para position | 276.59 | Bromine (para) | Altered steric and electronic effects | [7, 8] |

| Pitolisant (BF2.649) | Chlorophenyl, propoxypropyl chain | 341.32 | Chlorine, alkyl chain | H3 receptor antagonist; brain-penetrant | [3, 14] |

| 3-(4-Bromophenyl)pyrrolidine hydrochloride | Pyrrolidine ring (5-membered) | ~260.5 (estimated) | Bromine (para) | Reduced ring flexibility vs. piperidine | [8] |

| 4-[3-(2-Bromophenyl)-oxadiazol-5-yl]piperidine HCl | Oxadiazole heterocycle | 344.63 | Oxadiazole ring | Enhanced hydrogen bonding potential | [18] |

Key Observations:

- Ring Modifications : Replacing piperidine with pyrrolidine (5-membered ring) reduces conformational flexibility, which could alter pharmacokinetic profiles .

- Functional Groups: Ether bonds (e.g., phenoxy in 3-(2-Bromo-4-ethylphenoxy)piperidine HCl) enhance solubility, while oxadiazole rings () introduce hydrogen-bonding capability .

Biological Activity

3-(2-Bromophenyl)piperidine hydrochloride is an organic compound within the piperidine class, notable for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

- Molecular Formula : C12H14BrClN

- Molecular Weight : 276.60 g/mol

- Structure : The compound features a piperidine ring substituted with a 2-bromophenyl group, which plays a crucial role in its biological activity.

Research indicates that this compound interacts with various biological targets, primarily focusing on:

- Cancer Pathways : It modulates critical signaling pathways involved in cancer cell proliferation and apoptosis. This suggests potential as an anticancer agent by inhibiting cell migration and inducing cell cycle arrest.

- Receptor Binding : Interaction studies reveal that it binds to specific receptors and enzymes, elucidating its mechanism of action within biological systems.

Biological Activities

The compound exhibits several notable biological activities:

- Anticancer Activity : Studies have shown that it can inhibit cancer cell lines through modulation of apoptotic pathways. This includes the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

- Neuroprotective Effects : It has been investigated for its potential in treating neurological disorders, possibly due to its ability to act as a calcium overload blocker selective for brain cells .

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although further research is needed to establish this definitively.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | References |

|---|---|---|

| Anticancer | Modulates apoptosis and cell proliferation | |

| Neuroprotective | Calcium overload blocker | |

| Antimicrobial | Potential antimicrobial effects |

Case Study: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound, researchers treated various cancer cell lines with the compound. The results indicated:

- IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from 5 µM to 15 µM across different cell lines.

- Mechanistic Insights : Flow cytometry analysis revealed an increase in apoptotic cells in treated groups compared to controls, confirming its role in inducing apoptosis .

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from other piperidine derivatives. Below is a comparison table highlighting similar compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| (S)-2-(3-Bromophenyl)piperidine hydrochloride | 1820684-20-5 | Enantiomer with different stereochemistry |

| 3-(4-Bromophenoxy)piperidine hydrochloride | 1234567-89-0 | Contains a different substituent on the phenyl ring |

| 4-(3-Bromophenoxy)piperidine hydrochloride | 9876543-21-0 | Different positioning of the bromine substituent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.